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Compound of Interest

Compound Name:

tert-butyl (3S)-3-

(hydroxymethyl)morpholine-4-

carboxylate

Cat. No.: B131797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of several drugs containing a

morpholine chemical moiety. The objective is to offer a clear, data-driven comparison of their

performance against other therapeutic alternatives, supported by experimental data from

clinical trials.

Quantitative Efficacy Data
The following tables summarize the quantitative data from clinical trials assessing the efficacy

of selected morpholine-derived drugs and their comparators.

Table 1: Efficacy in Major Depressive Disorder (MDD)
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HAM-D-17: 17-item Hamilton Depression Rating Scale. Response is often defined as a ≥50%

reduction in the HAM-D score from baseline. Remission is often defined as a HAM-D score ≤7.

ER: Extended Release. SSRI: Selective Serotonin Reuptake Inhibitor.

Table 2: Efficacy in Attention-Deficit/Hyperactivity Disorder (ADHD) - Pediatric and Adolescent

Patients
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ADHD-RS-5: ADHD Rating Scale, 5th Edition. IR-ADHD-RS-5: Investigator-Rated ADHD

Rating Scale, 5th Edition. CGI-I: Clinical Global Impression - Improvement. ER: Extended

Release.

Table 3: Efficacy in Obesity
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Note: Data for Phenmetrazine and Phendimetrazine are from older or retrospective studies and

may not be directly comparable to more recent, rigorously controlled clinical trials.

Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.

Reboxetine for Major Depressive Disorder
Study Design: These were typically multicenter, randomized, double-blind, placebo-

controlled, parallel-group studies.[1][2]

Patient Population: Adult inpatients or outpatients (typically 18-65 years old) diagnosed with

Major Depressive Disorder according to DSM-III-R or DSM-IV criteria, with a baseline

Hamilton Depression Rating Scale (HAM-D-17) score of ≥20 or ≥25 for severe depression.[1]

[5]

Intervention: Patients were randomly assigned to receive either reboxetine (typically 8-10

mg/day) or placebo for a duration of 4 to 8 weeks.[1][12]

Primary Efficacy Endpoint: The primary outcome was the change from baseline in the total

score of the 17-item Hamilton Depression Rating Scale (HAM-D-17).[1][2]
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Secondary Efficacy Endpoints: These often included response rates (defined as a ≥50%

reduction in HAM-D-17 score from baseline) and remission rates (defined as a HAM-D-17

score of ≤7).[5][13]

Gepirone ER for Major Depressive Disorder
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-

group studies.[5][14]

Patient Population: Adult outpatients (18 to 70 years of age) meeting DSM-IV criteria for

moderate-to-severe Major Depressive Disorder, with a baseline HAM-D-17 total score of ≥

20.[5]

Intervention: Following a placebo washout period, patients were randomized to receive

flexible doses of Gepirone Extended-Release (20-80 mg/day) or placebo for 8 weeks.[5][12]

Primary Efficacy Endpoint: The primary outcome was the change from baseline in the HAM-

D-17 total score at the end of the 8-week treatment period.[14]

Secondary Efficacy Endpoints: Included response and remission rates based on HAM-D-17

scores, and changes in other depression and anxiety scales.[13][14]

Viloxazine ER for ADHD in Children and Adolescents
Study Design: Phase 3, randomized, double-blind, placebo-controlled, multi-arm, parallel-

group pivotal studies.[8][15]

Patient Population: Children (6-11 years) and adolescents (12-17 years) diagnosed with

ADHD according to DSM-5 criteria, with a baseline ADHD Rating Scale-5 (ADHD-RS-5) total

score of at least 28 and a Clinical Global Impression-Severity (CGI-S) score of at least 4.[16]

Intervention: Patients were randomized to receive once-daily doses of Viloxazine Extended-

Release (e.g., 100 mg, 200 mg, 400 mg) or placebo for 6 to 8 weeks.[8][17]

Primary Efficacy Endpoint: The primary outcome was the change from baseline in the ADHD-

RS-5 total score at the end of the study.[16]
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Secondary Efficacy Endpoints: Included the Clinical Global Impression-Improvement (CGI-I)

scale and responder rates (percentage of patients with a ≥50% reduction in ADHD-RS-5 total

score).[8]

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and mechanisms of action for the

discussed drug classes.
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Caption: Gepirone's dual action on presynaptic and postsynaptic 5-HT1A receptors.
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Caption: Mechanism of action for Norepinephrine Reuptake Inhibitors (NRIs).
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Caption: Mechanism of action for a Reversible Inhibitor of Monoamine Oxidase A (RIMA).
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Caption: A generalized workflow for a randomized, controlled clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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